molecular formula C15H22N2S B3338445 1H-Benzimidazole, 2-(octylthio)- CAS No. 92701-21-8

1H-Benzimidazole, 2-(octylthio)-

Cat. No.: B3338445
CAS No.: 92701-21-8
M. Wt: 262.4 g/mol
InChI Key: SAKANVUQFKREHB-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(octylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an octylthio group attached to the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, corrosion inhibition, and material science .

Chemical Reactions Analysis

1H-Benzimidazole, 2-(octylthio)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-(octylthio)- has several scientific research applications:

Comparison with Similar Compounds

1H-Benzimidazole, 2-(octylthio)- can be compared with other benzimidazole derivatives, such as:

1H-Benzimidazole, 2-(octylthio)- is unique due to its specific combination of the benzimidazole ring and the octylthio group, which provides a balance of hydrophobicity and reactivity, making it effective in various applications.

Properties

IUPAC Name

2-octylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-2-3-4-5-6-9-12-18-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKANVUQFKREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389425
Record name 1H-Benzimidazole, 2-(octylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92701-21-8
Record name 1H-Benzimidazole, 2-(octylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(OCTYLTHIO)BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-mercaptobenzimidazole (4.95 g, 33 mmol) in methanol (150 mL) and 2N NaOH/H2O (50 mmol) was added octyl bromide (7.16 g, 33 mmol). The solution was stirred at ambient temperature for 72 hours, during which a suspension formed which was filtered and the solid residue dissolved in CH2Cl2, washed with saturated NaHCO3, and dried over Na2SO4. Evaporation of the solvent gave the title compound as a white solid (6.2 g, 72%). m.p. 110°-113° C. NMR CDCl3)δ7.4(m, 4H), 3.22(t, J=8 Hz, 2H), 1.20(br, 15H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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